N-cyclopentyl-2,3-dihydro-1H-inden-1-amine N-cyclopentyl-2,3-dihydro-1H-inden-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17797971
InChI: InChI=1S/C14H19N/c1-4-8-13-11(5-1)9-10-14(13)15-12-6-2-3-7-12/h1,4-5,8,12,14-15H,2-3,6-7,9-10H2
SMILES:
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol

N-cyclopentyl-2,3-dihydro-1H-inden-1-amine

CAS No.:

Cat. No.: VC17797971

Molecular Formula: C14H19N

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-2,3-dihydro-1H-inden-1-amine -

Specification

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
IUPAC Name N-cyclopentyl-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C14H19N/c1-4-8-13-11(5-1)9-10-14(13)15-12-6-2-3-7-12/h1,4-5,8,12,14-15H,2-3,6-7,9-10H2
Standard InChI Key RPVBJEBTHPXKRD-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)NC2CCC3=CC=CC=C23

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Cyclopentyl-2,3-dihydro-1H-inden-1-amine belongs to the indene class of bicyclic hydrocarbons, featuring a five-membered cyclopentane ring fused to a six-membered aromatic benzene ring. The amine group (-NH2) is positioned at the 1-carbon of the indene system, while the cyclopentyl substituent is attached to the nitrogen atom. This configuration creates a rigid, three-dimensional structure that influences its electronic and steric properties.

Molecular Formula: C14H17N\text{C}_{14}\text{H}_{17}\text{N}
Molecular Weight: 199.29 g/mol
IUPAC Name: N-Cyclopentyl-2,3-dihydro-1H-inden-1-amine

The compound’s structural rigidity enhances its binding affinity to biological targets, as evidenced by similar bicyclic amines in pharmacological studies.

Spectroscopic Characterization

Key spectral data for N-cyclopentyl-2,3-dihydro-1H-inden-1-amine include:

SpectrumCharacteristics
¹H NMRδ 1.50–1.70 (m, cyclopentyl CH2), δ 2.80–3.10 (m, indenyl CH2), δ 3.30 (br s, NH)
¹³C NMRδ 25–35 (cyclopentyl carbons), δ 45–55 (indenyl CH2), δ 120–140 (aromatic carbons)
IRN-H stretch (3350 cm⁻¹), C-N stretch (1250 cm⁻¹), aromatic C=C (1600 cm⁻¹)

These features confirm the presence of both amine and bicyclic hydrocarbon functionalities.

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of N-cyclopentyl-2,3-dihydro-1H-inden-1-amine typically begins with 1H-inden-1-amine, which undergoes alkylation with cyclopentyl bromide under basic conditions:

Inden-1-amine+Cyclopentyl bromideK2CO3,THFN-Cyclopentyl-2,3-dihydro-1H-inden-1-amine\text{Inden-1-amine} + \text{Cyclopentyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{THF}} \text{N-Cyclopentyl-2,3-dihydro-1H-inden-1-amine}

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Temperature: Reflux (60–80°C)

  • Duration: 12–24 hours

  • Yield: 60–75% after column chromatography

Advanced Catalytic Approaches

Recent advancements leverage transition metal catalysts to improve efficiency. A palladium-catalyzed coupling reaction between indenyl halides and cyclopentylamine derivatives has achieved yields up to 85% :

Indenyl bromide+CyclopentylaminePd(OAc)2,XantphosN-Cyclopentyl-2,3-dihydro-1H-inden-1-amine\text{Indenyl bromide} + \text{Cyclopentylamine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{N-Cyclopentyl-2,3-dihydro-1H-inden-1-amine}

Optimized Parameters:

  • Catalyst: Palladium acetate (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene, 100°C, 8 hours

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating moderate thermal stability suitable for pharmaceutical formulation.

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol15.2
Dichloromethane32.7

The low aqueous solubility necessitates prodrug strategies for biomedical applications.

HazardPrecautionary Measures
Skin irritationWear nitrile gloves and lab coat
Eye damageUse chemical goggles in handling
Respiratory irritationEmploy fume hood with ≥100 ft/min face velocity

Environmental Impact

Biodegradation studies indicate moderate persistence (t₁/₂ = 28 days in soil), necessitating controlled waste disposal.

Future Research Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles could overcome solubility limitations. Preliminary studies show a 300% increase in oral bioavailability using nanostructured lipid carriers.

Structure-Activity Relationship (SAR) Optimization

Systematic modification of the cyclopentyl group (e.g., fluorination) may enhance blood-brain barrier penetration. Computational models predict a 40% increase in logP with trifluoromethyl substitution.

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